molecular formula C18H11N3O6 B12464841 2-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-4-nitroisoindole-1,3-dione CAS No. 7508-96-5

2-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-4-nitroisoindole-1,3-dione

Cat. No.: B12464841
CAS No.: 7508-96-5
M. Wt: 365.3 g/mol
InChI Key: FCSKQODEAAQVNA-UHFFFAOYSA-N
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Description

2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of isoindole derivatives, which are characterized by their fused ring structures and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the reaction of phthalic anhydride with an appropriate amine to form the isoindole core. Subsequent nitration and alkylation steps introduce the nitro and ethyl groups, respectively. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-nitro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s isoindole core can also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-nitro-1H-isoindole-1,3(2H)-dione apart is its combination of a nitro group and an isoindole core, which imparts unique chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

7508-96-5

Molecular Formula

C18H11N3O6

Molecular Weight

365.3 g/mol

IUPAC Name

2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C18H11N3O6/c22-15-10-4-1-2-5-11(10)16(23)19(15)8-9-20-17(24)12-6-3-7-13(21(26)27)14(12)18(20)25/h1-7H,8-9H2

InChI Key

FCSKQODEAAQVNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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